molecular formula C27H30ClNO10 B048117 Esorubicin hydrochloride CAS No. 63950-06-1

Esorubicin hydrochloride

Cat. No. B048117
CAS RN: 63950-06-1
M. Wt: 564 g/mol
InChI Key: RCFNNLSZHVHCEK-YGCMNLPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esorubicin Hydrochloride is a hydrochloride salt of esorubicin, a derivative of the anthracycline antineoplastic antibiotic doxorubicin . It has potential antineoplastic activity. Esorubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis . This agent exhibits less cardiotoxicity than the parent antibiotic doxorubicin, but may cause more severe myelosuppression compared to other compounds within the anthracycline class .


Molecular Structure Analysis

The molecular formula of Esorubicin Hydrochloride is C27H30ClNO10 . The molecular weight is 564.0 g/mol . The IUPAC name is (7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride .

Scientific Research Applications

  • Antineoplastic Activity : Esorubicin hydrochloride exhibits potential antineoplastic activity and functions by inhibiting topoisomerase II, which affects DNA replication, RNA, and protein synthesis, making it a candidate for cancer treatment (Definitions, 2020).

  • Effect on Cell Proliferation : It can enhance the in vitro proliferation of normal early myeloid progenitor cells, which has implications for hematological studies and potentially for treatments, but doesn't affect leukemic, myelomonocytic cell proliferation (Bagnara et al., 1988).

  • Cancer Treatment Investigations : Esorubicin has undergone extensive Phase II investigation for the treatment of cancer, especially noted for its less myocardial toxicity compared to doxorubicin, suggesting its potential as a safer alternative (Ringenberg et al., 1990).

  • Treatment Responses : It's shown some response in treating non-Hodgkin's lymphoma or Hodgkin's disease at the time of first relapse, indicating its effectiveness in specific cancer conditions (Miller et al., 1991). However, it has minimal activity in adenocarcinoma of the pancreas, although its toxicity is reported to be tolerable (Vaughn et al., 1990).

  • Comparative Studies : Esorubicin hydrochloride has been noted to be more potent and less toxic than doxorubicin in in vitro antitumor activity, supporting its potential clinical use (Salmon et al., 1984).

  • Treatment of Advanced Cancers : Despite its promise, some studies have noted significant toxicity and limited clinical activity, particularly in patients with advanced endometrial cancer (Green et al., 1991).

Safety And Hazards

Esorubicin Hydrochloride is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNNLSZHVHCEK-YGCMNLPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-85-7 (Parent)
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90213783
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esorubicin hydrochloride

CAS RN

63950-06-1
Record name Esorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63950-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α(8R*,10R*),4β,6β]]-10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UB1JJT82D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esorubicin hydrochloride
Reactant of Route 2
Esorubicin hydrochloride
Reactant of Route 3
Esorubicin hydrochloride
Reactant of Route 4
Esorubicin hydrochloride
Reactant of Route 5
Esorubicin hydrochloride
Reactant of Route 6
Esorubicin hydrochloride

Citations

For This Compound
7
Citations
AG Bosanquet - … Aspects of Cancer Chemotherapy: Topics in …, 2013 - books.google.com
The chemical stability of solutions of drugs used for treating cancer is of prime importance when considering how effective they will be. Although this aspect of cancer chemotherapy is …
Number of citations: 1 books.google.com
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
D SPINOSYN, EZ ZUR, BVONPV ERKRANKUNGEN… - …, 2002 - researchgate.net
[0001] The present invention relates to the use of spinosyns and spinosyn compositions as pharmaceuticals for the prophylaxis (prevention) and treatment of protozoan infections and/or …
Number of citations: 0 www.researchgate.net
AD Friedman… - 2017 - apps.dtic.mil
Prostate cancer PCa contains abundant tumor-associated macrophages TAMs, with increased TAM M2 polarization correlating with disease stage, emergence of castration-resistance, …
Number of citations: 2 apps.dtic.mil
US O'CONNOR MATTHEW - sumobrain.org
Provided herein are compounds, compositions, and methods useful for inhibiting protein tyrosine phosphatase, eg, protein tyrosine phosphatase non-receptor type 2 (PTPN2) and/or …
Number of citations: 0 www.sumobrain.org
JB ZELDIS - ic.gc.ca
METHODS AND COMPOSITIONS USING 3-(4-AMINO-1-OXO-1, 3-DIHYDROISOINDOL-2-YL)-PIPERIDINE-2, 6-DIONE FOR TREATMENT AND MANAGEMENT OF MULTIPLE …
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.